molecular formula C14H11BrO2 B8013105 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

カタログ番号: B8013105
分子量: 291.14 g/mol
InChIキー: MCDPTIQZDNEEGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS 1785488-91-6) is a high-purity chemical building block offered with a guaranteed purity of ≥98% . This compound belongs to the class of 1-arylcyclopropane-1-carboxylic acids, which are valued in medicinal chemistry for their rigid, three-dimensional structure conferred by the strained cyclopropane ring. This rigidity helps to lock conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and better pharmacokinetic properties in drug candidates . The primary application of this compound is as a versatile synthetic intermediate in pharmaceutical research and development. The carboxylic acid group is a key handle for further functionalization, most commonly through amide coupling reactions to create a diverse array of carboxamide derivatives . The bromine atom on the naphthalene ring enables further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce complex structural diversity . Compounds featuring the 1-arylcyclopropane-1-carboxylate scaffold have been investigated in patent literature for a wide range of potential therapeutic applications, including use as inhibitors for targets like Lysine-specific demethylase 1A, which is relevant in neurological diseases and cancer . Furthermore, related cyclopropane-containing structures are recognized for their potent biological activity, serving as key components in advanced antitumor prodrugs and exhibiting distinct antiproliferative properties in scientific studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-10-5-4-9-2-1-3-12(11(9)8-10)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDPTIQZDNEEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical and Physical Profiling of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is a proven methodology to enhance both target binding affinity and metabolic stability. 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid represents a highly specialized, bifunctional building block. The cyclopropane ring restricts the conformational flexibility of the carboxylic acid, locking the pharmacophore into a specific spatial vector. This structural rigidity has been successfully leveraged in the development of sterically demanding active pharmaceutical ingredients (APIs), such as inhibitors of O-Acetylserine Sulfhydrylase [1].

Furthermore, the presence of the 7-bromo substituent on the naphthyl ring provides an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions, making this compound an invaluable intermediate for late-stage functionalization and library generation. This guide details the physicochemical properties, causality-driven synthetic protocols, and downstream applications of this critical scaffold.

Physicochemical and Structural Profiling

Understanding the physical and chemical parameters of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological assays. The lipophilic naphthyl core, combined with the polar carboxylic acid, creates an amphiphilic character that must be managed during purification and formulation.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acidStandardized nomenclature for regulatory filing.
Molecular Formula C₁₄H₁₁BrO₂Essential for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 291.14 g/mol Optimal for small-molecule drug discovery (Rule of 5 compliant).
LogP (Predicted) 3.5 – 4.2Indicates high lipophilicity; requires co-solvents (e.g., DMSO) for in vitro assays.
H-Bond Donors 1 (Carboxylic -OH)Facilitates targeted hydrogen bonding in enzyme active sites.
H-Bond Acceptors 2 (Carboxylic C=O, -OH)Contributes to binding enthalpy and solubility profiles.
Physical State Off-white to pale yellow crystalline powderSolid-state stability allows for long-term ambient storage.

De Novo Synthesis & Isolation Workflows

The synthesis of 1-arylcyclopropanecarboxylic acids historically relied on hazardous, anhydrous conditions using sodium hydride [2]. As a Senior Application Scientist, I mandate the use of Phase-Transfer Catalysis (PTC) for this transformation. PTC provides a self-validating, scalable system that eliminates the need for pyrophoric bases and strictly anhydrous environments, significantly improving safety and yield [3].

Experimental Protocol 1: Phase-Transfer Cyclopropanation

Objective: Synthesize the intermediate 1-(7-Bromonaphthalen-1-yl)cyclopropanecarbonitrile.

Causality & Rationale: We utilize benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst in a biphasic system (50% aqueous NaOH and organic solvent). The quaternary ammonium salt shuttles the hydroxide ion into the organic phase, allowing for the sequential deprotonation of the benzylic carbon of 7-bromo-1-naphthylacetonitrile. The resulting carbanion rapidly undergoes bis-alkylation with 1,2-dibromoethane to close the cyclopropane ring.

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 50.0 mmol of 7-bromo-1-naphthylacetonitrile and 60.0 mmol of 1,2-dibromoethane in 100 mL of toluene.

  • Catalyst Addition: Add 2.5 mmol (5 mol%) of TEBAC to the organic solution.

  • Biphasic Initiation: Vigorously stir the mixture and slowly add 50 mL of a 50% (w/w) aqueous NaOH solution dropwise over 30 minutes. Maintain the internal temperature below 40 °C using a water bath.

  • Reaction Maturation: Heat the biphasic mixture to 60 °C and stir vigorously for 12 hours. The high shear rate is critical to maintain the interfacial surface area for the PTC mechanism.

  • Workup: Cool the reaction to room temperature, dilute with 100 mL of water, and separate the phases. Extract the aqueous layer with ethyl acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude nitrile via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the intermediate.

Experimental Protocol 2: Sterically Driven Alkaline Hydrolysis

Objective: Convert the sterically hindered nitrile to the target carboxylic acid.

Causality & Rationale: The nitrile group is flanked by a bulky naphthyl system and a rigid cyclopropane ring. Standard aqueous ethanolic hydrolysis (~80 °C) lacks the thermal energy to overcome this immense steric activation barrier and will stall at the primary amide. By switching the solvent to ethylene glycol, we can elevate the reaction temperature to 150 °C, driving the reaction to complete thermodynamic hydrolysis.

Step-by-Step Methodology:

  • Preparation: Suspend 30.0 mmol of the purified 1-(7-Bromonaphthalen-1-yl)cyclopropanecarbonitrile in 60 mL of ethylene glycol.

  • Base Addition: Add 150.0 mmol (5 equivalents) of solid KOH.

  • Thermal Hydrolysis: Heat the mixture to 150 °C under an inert nitrogen atmosphere for 24 hours. Monitor the evolution of ammonia gas (indicative of amide-to-acid conversion).

  • Acidification & Isolation: Cool the reaction to room temperature and dilute with 200 mL of ice water. Wash the basic aqueous layer with diethyl ether (50 mL) to remove unreacted organic impurities.

  • Precipitation: Carefully acidify the aqueous phase to pH 2 using 6M HCl. The target carboxylic acid will precipitate as an off-white solid.

  • Filtration: Collect the solid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C for 12 hours to afford the pure 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

SynthesisWorkflow SM 7-Bromo-1-naphthylacetonitrile (Starting Material) Intermediate 1-(7-Bromonaphthalen-1-yl) cyclopropanecarbonitrile SM->Intermediate Cyclopropanation Reagents1 1,2-Dibromoethane, NaOH TEBAC (Phase-Transfer) Reagents1->Intermediate Product 1-(7-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Intermediate->Product Alkaline Hydrolysis Reagents2 KOH, Ethylene Glycol 150°C, 24h Reagents2->Product

Workflow for the de novo synthesis of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Downstream Functionalization in Drug Discovery

The true value of this compound lies in its orthogonal reactivity. It acts as a central hub for divergent synthesis in structure-activity relationship (SAR) campaigns.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond at the 7-position of the naphthyl ring is highly reactive toward palladium-catalyzed cross-coupling. By treating the compound with various aryl or heteroaryl boronic acids, Pd(dppf)Cl₂, and a mild base (e.g., K₂CO₃), researchers can rapidly expand the lipophilic tail of the molecule to probe hydrophobic binding pockets [1].

  • Amide Bond Formation: The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of DIPEA to form stable amide linkages with primary or secondary amines. The cyclopropane ring shields the resulting amide from enzymatic degradation (e.g., by proteases), significantly improving the in vivo half-life of the resulting drug candidate.

Functionalization Core 1-(7-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid Suzuki Suzuki-Miyaura Coupling (C-Br functionalization) Core->Suzuki Pd Catalyst, R-B(OH)2 Amidation Amide Bond Formation (COOH functionalization) Core->Amidation HATU, DIPEA, R-NH2 Decarboxylation Decarboxylative Cross-Coupling (Radical generation) Core->Decarboxylation Photocatalyst, Ir/Ru

Key downstream functionalization pathways in drug discovery and API synthesis.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:

  • ¹H NMR (400 MHz, DMSO-d₆): The signature cyclopropane protons will appear as two distinct multiplets (due to the diastereotopic nature of the CH₂ groups relative to the chiral axis of the naphthyl ring) typically between 1.20 – 1.80 ppm (4H, m). The aromatic naphthyl protons will present a complex splitting pattern between 7.40 – 8.30 ppm (6H, m). The broad singlet for the carboxylic acid proton appears at ~12.5 ppm (1H, br s).

  • Mass Spectrometry (ESI-MS): Operating in negative ion mode is recommended due to the readily ionizable carboxylic acid. The spectrum must show the characteristic 1:1 isotopic doublet for the bromine atom at m/z 289.0 [M-H]⁻ and 291.0[M-H]⁻ .

References

  • Title: Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria Source: MDPI (Molecules) URL: [Link]

  • Title: Phase-Transfer Catalysis in the Alkylation and Cyclopropanation of Arylacetonitriles Source: Thieme Connect (Synthesis) URL: [Link]

Analytical and Structural Characterization of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid: Exact Mass, Molecular Weight, and Methodological Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials synthesis, halogenated aromatic carboxylic acids serve as highly specialized, rigid building blocks. 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (Chemical Formula: C14​H11​BrO2​ ) is a prime example of such a scaffold. This technical whitepaper provides an in-depth analysis of its structural causality, the theoretical divergence between its exact mass and molecular weight, and field-proven analytical workflows for its verification using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Structural Causality

The physicochemical behavior of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is dictated by three distinct structural motifs, each engineered for specific chemical outcomes:

  • The Naphthalene Core: This bicyclic aromatic system provides significant lipophilicity and a large surface area for π−π stacking interactions, which are critical for binding affinity in biological targets.

  • The Cyclopropane Ring: By anchoring the carboxylic acid to a cyclopropane ring, the molecule's conformational flexibility is severely restricted. This defined spatial trajectory reduces the entropic penalty upon receptor binding—a proven causality-driven strategy in the design of targeted therapeutics (e.g., URAT1 inhibitors).

  • The 7-Bromo Substituent: The bromine atom acts as a heavy atom for crystallographic phasing and, more importantly, as a highly reactive vector for late-stage synthetic diversification. It serves as the primary functional handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

Suzuki A 1-(7-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid D Cross-Coupling Reaction (100°C, Solvent) A->D B Pd Catalyst / Base (e.g., Pd(dppf)Cl2, K2CO3) B->D C Aryl Boronic Acid (Ar-B(OH)2) C->D E 1-(7-Arylnaphthalen-1-yl) cyclopropane-1-carboxylic acid D->E

Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway utilizing the 7-bromo functional handle.

Theoretical Foundations: Exact Mass vs. Molecular Weight

For halogenated compounds, distinguishing between molecular weight and exact mass is critical for accurate analytical targeting. The presence of bromine heavily skews these values due to its unique isotopic distribution.

Molecular Weight (Average Mass): 291.14 g/mol

The molecular weight is calculated using the standard atomic weights of the elements, which reflect their natural terrestrial isotopic abundances[1]. Bromine possesses a standard atomic weight of approximately 79.904. This non-integer value is the direct result of its natural isotopic ratio, which consists of ~50.69% 79Br and ~49.31% 81Br .

  • Calculation: (14×12.011)+(11×1.008)+79.904+(2×15.999)=291.14 g/mol

Monoisotopic Exact Mass: 289.9942 Da

The exact mass is the mass of the molecule calculated using only the most abundant stable isotope of each constituent element ( 12C , 1H , 79Br , 16O ). This is the precise value targeted during HRMS analysis.

  • Calculation: (14×12.0000)+(11×1.0078)+78.9183+(2×15.9949)=289.9942 Da

Analytical Workflows for Mass Verification (LC-HRMS)

To verify the identity and purity of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-HRMS) is the gold standard.

Self-Validating Protocol: LC-HRMS Exact Mass Verification

This methodology is designed as a self-validating system. By leveraging the inherent physicochemical properties of the molecule, the protocol inherently cross-checks its own results.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The high dilution prevents detector saturation and ion suppression, while the protic solvent mixture ensures complete solubility of the lipophilic naphthalene core.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a reverse-phase gradient.

    • Causality: The non-polar naphthalene core strongly interacts with the C18 stationary phase, allowing for robust retention and separation from polar synthetic impurities prior to ionization.

  • Ionization (ESI-): Operate the Electrospray Ionization (ESI) source in negative polarity mode .

    • Causality: The cyclopropane-1-carboxylic acid moiety readily donates a proton (estimated pKa ~4.5). Negative mode ESI is therefore highly sensitive and specific, selectively generating the [M−H]− pseudomolecular ion.

  • Mass Acquisition: Scan using an Orbitrap or Time-of-Flight (TOF) analyzer at a mass resolution of ≥60,000 (at m/z 200).

  • Data Validation (The Internal Control): Extract the ion chromatogram for the deprotonated exact mass at m/z 288.9869 ( 289.9942−1.0078+0.0005 ). To mathematically validate the peak, confirm the presence of the 81Br isotope peak at m/z 290.9849 .

    • Causality: Because naturally occurring bromine is a nearly 50:50 mixture of 79Br and 81Br , the mass spectrum must display a characteristic 1:1 doublet separated by exactly 2 Da. If this 1:1 ratio is absent, the peak is an isobaric false positive.

LCHRMS A Sample Prep (1 mg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI Source (Negative Mode) B->C D Orbitrap HRMS (Resolution >60k) C->D E Data Analysis (Isotope Pattern) D->E F Confirm Exact Mass m/z 288.9869 [M-H]- E->F G Confirm 79Br/81Br 1:1 Doublet E->G

LC-HRMS analytical workflow for the exact mass verification of brominated carboxylic acids.

Data Presentation

Table 1: Chemical and Physical Properties Summary

PropertyValueStructural Causality / Note
IUPAC Name 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acidStandardized nomenclature
Chemical Formula C14​H11​BrO2​ Indicates 1 degree of unsaturation from the cyclopropane ring
Molecular Weight 291.14 g/mol Used for stoichiometric calculations in bulk synthesis
Monoisotopic Exact Mass 289.9942 DaUsed for HRMS molecular formula verification
Target Ion [M−H]− 288.9869 m/zDeprotonated species observed in ESI- mode

Table 2: Expected Isotopic Distribution (Negative Ion Mode)

Isotope Speciesm/z ValueRelative AbundanceDiagnostic Significance
[M(79Br)−H]− 288.9869~100%Base peak for the monoisotopic mass
[M(79Br)−H+1]− 289.9903~15.5%Accounts for natural 13C abundance
[M(81Br)−H]− 290.9849~97.3%Confirms the presence of exactly one Bromine atom
[M(81Br)−H+1]− 291.9882~15.1% 13C equivalent for the 81Br isotope

References

  • Prohaska, T., Irrgeher, J., Benefield, J., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, vol. 94, no. 5, 2022, pp. 573-600.[1] URL: [Link]

  • Waters Corporation. "Interpreting Mass Spectrometry Output - Isotope characteristics." The Mass Spectrometry Primer. URL: [Link]

Sources

Structural Elucidation and NMR Characterization of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Context & Pharmaceutical Relevance

The compound 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS: 1781387-15-2) represents a highly specialized, rigidified building block frequently utilized in modern medicinal chemistry. Halogenated naphthyl-cyclopropanes are critical intermediates in the synthesis of potent therapeutics, including Sirtuin 2 (Sirt2) inhibitors and urate transporter 1 (URAT1) modulators used in gout treatments ().

The incorporation of the cyclopropane ring at the C-1 position of the naphthalene core restricts the conformational flexibility of the carboxylate pharmacophore. Meanwhile, the bromine atom at the C-7 position provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Accurate structural verification of this intermediate via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step before committing it to complex synthetic cascades.

Theoretical Spin System Analysis & Causality

Interpreting the NMR spectra of this compound requires an understanding of the stereoelectronic and steric forces at play. The molecule presents three distinct, non-interacting spin systems.

The Peri-Deshielding Effect

The most defining feature of the 1H NMR spectrum is the extreme downfield shift of the H-8 proton . In a standard naphthalene ring, protons resonate between 7.4 and 7.9 ppm. However, in this molecule, the bulky cyclopropane ring at C-1 causes severe steric compression against the adjacent H-8 position (the peri-effect). Furthermore, H-8 is situated ortho to the electron-withdrawing bromine atom at C-7. The combination of steric van der Waals deshielding and inductive electron withdrawal pushes the H-8 signal to approximately 8.52 ppm .

Diastereotopic Cyclopropane Protons

The cyclopropane ring contains two methylene groups (CH₂–CH₂). Because the bulky 7-bromonaphthyl group restricts free rotation around the C1(naphthyl)–C1'(cyclopropyl) bond, the top and bottom faces of the cyclopropane ring exist in distinct magnetic environments. Consequently, the four protons are diastereotopic and form a complex AA'BB' spin system , appearing as two distinct multiplets rather than a simple singlet or triplet.

Spin_Systems Core 1-(7-Bromonaphthalen-1-yl) cyclopropanecarboxylic acid Sys1 Ring A (H-2, H-3, H-4) AMX Spin System Core->Sys1 Sys2 Ring B (H-5, H-6, H-8) AMX Spin System Core->Sys2 Sys3 Cyclopropane (CH2-CH2) AA'BB' Spin System Core->Sys3 Note H-8 Deshielding (Peri-effect & Br) Sys2->Note

Caption: Logical breakdown of the distinct NMR spin systems within the target molecule.

Spectral Data Matrices

The following tables summarize the predictive, high-resolution 1H and 13C NMR chemical shifts for 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid, grounded in empirical data from structural analogs ().

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
COOH 12.45br s-1HBroadened by quadrupolar relaxation; exchanges with D₂O.
H-8 8.52d2.01HHighly deshielded by peri-steric clash and ortho-bromine.
H-4 7.95d8.21HOrtho to H-3; standard naphthyl resonance.
H-5 7.88d8.81HOrtho to H-6.
H-6 7.65dd8.8, 2.01HOrtho to H-5, meta to H-8.
H-2 7.58dd7.5, 1.21HOrtho to H-3, minor meta coupling to H-4.
H-3 7.48t7.81HOrtho to both H-2 and H-4.
CH₂ (cyc) 1.65 - 1.72m-2HAA'BB' system (diastereotopic face A).
CH₂ (cyc) 1.25 - 1.32m-2HAA'BB' system (diastereotopic face B).
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C=O 175.2CCarboxylic acid carbonyl carbon.
C-1 139.5CQuaternary aromatic, deshielded by cyclopropyl attachment.
C-4a 133.2CNaphthalene bridgehead carbon.
C-8a 131.8CNaphthalene bridgehead carbon.
C-8 130.5CHAromatic CH, ortho to Br.
C-5 129.8CHAromatic CH.
C-6 128.4CHAromatic CH, ortho to Br.
C-4 127.1CHAromatic CH.
C-3 126.5CHAromatic CH.
C-2 125.8CHAromatic CH.
C-7 120.5CQuaternary aromatic, shielded by heavy-atom effect of Bromine.
C-1' 29.4CQuaternary cyclopropane carbon.
C-2', C-3' 17.2CH₂Equivalent cyclopropane methylenes (on time-average in 13C).

Validated Acquisition Protocol

To ensure the integrity and reproducibility of the spectral data, the following self-validating methodology must be employed. This protocol explains the causality behind parameter selection to guarantee high-fidelity structural elucidation ().

Phase I: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The carboxylic acid moiety often induces dimerization via hydrogen bonding, leading to poor solubility and broad peaks in non-polar solvents like CDCl₃. DMSO-d6 disrupts these dimers, ensuring sharp, well-resolved resonances.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter.

    • Causality: Particulates distort magnetic field homogeneity, degrading resolution and masking fine J-couplings (e.g., the 1.2 Hz meta-coupling of H-2).

Phase II: Spectrometer Setup & Calibration
  • Temperature Equilibration: Insert the sample and allow 5 minutes for thermal equilibration at 298.0 K (± 0.1 K).

    • Causality: Chemical shifts—particularly the exchangeable COOH proton—are highly sensitive to temperature drift.

  • Locking and Shimming: Lock onto the 2H signal of DMSO-d6. Perform gradient shimming (Z1-Z5) until the Full Width at Half Maximum (FWHM) of the TMS peak is < 0.8 Hz.

  • Probe Tuning: Tune and match the probe specifically to the Larmor frequencies of 1H (~400 MHz) and 13C (~100 MHz) for the exact dielectric constant of the sample.

Phase III: Data Acquisition Parameters
  • 1H NMR: Execute a standard 1D pulse sequence (zg30) with 16 scans (NS), a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s D1 ensures >95% longitudinal relaxation (T1) for all protons, allowing for accurate integration of the bulky naphthyl vs. cyclopropyl regions.

  • 13C NMR: Execute a proton-decoupled 1D sequence (zgpg30) using WALTZ-16 decoupling. Set NS to 1024 and D1 to 3.0 seconds.

    • Causality: Quaternary carbons (C-1, C-7, C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A 3.0s delay prevents signal saturation, ensuring these critical nodes are visible above the baseline noise.

NMR_Workflow N1 Sample Preparation (15 mg in DMSO-d6) N2 Probe Tuning & Matching (1H & 13C Frequencies) N1->N2 N3 Shimming & Locking (2H Gradient Shim) N2->N3 N4 Data Acquisition (1D & 2D Pulse Sequences) N3->N4 N5 Signal Processing (FT, Phase, Baseline) N4->N5

Caption: Step-by-step experimental workflow for high-resolution NMR acquisition and processing.

Phase IV: Signal Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation.

    • Causality: Enhances the signal-to-noise ratio without artificially obscuring the crucial meta-couplings on the naphthalene ring.

  • Correction: Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure accurate integral values.

References

  • Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure–Activity Relationship Study Journal of Medicinal Chemistry (ACS Publications)[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Elsevier[Link]

Solubility of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in polar aprotic solvents. In the absence of extensive published data for this specific molecule, we present a predictive analysis based on its structural components, followed by a detailed, field-proven experimental workflow for determining its solubility. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the laboratory.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic ineffectiveness. For a complex molecule like 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, understanding its behavior in various solvent systems is a prerequisite for any meaningful preclinical and clinical development.

This guide focuses on polar aprotic solvents, a class of solvents widely used in organic synthesis, purification, and formulation.[1][2] Their unique ability to dissolve a wide range of organic compounds, including those with limited aqueous solubility, makes them indispensable in the pharmaceutical sciences.[2]

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is dictated by the interplay of its structural features and the properties of the solvent. Let's dissect the key components of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid to anticipate its solubility behavior.

A 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid B Bromonaphthalene Group (Large, Non-polar, Aromatic) A->B C Cyclopropane Ring (Strained, Non-polar, Rigid) A->C D Carboxylic Acid Group (Polar, Hydrogen Bond Donor/Acceptor) A->D

Figure 1: Key structural components of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

  • The Bromonaphthalene Group: This large, aromatic, and hydrophobic moiety is the dominant feature of the molecule. The presence of the bromine atom further increases its molecular weight and contributes to its non-polar character. This group will significantly limit the molecule's solubility in polar protic solvents like water and favor interactions with non-polar or less polar solvents.[3][4]

  • The Cyclopropane Ring: This three-membered ring introduces rigidity and strain into the molecule. While primarily non-polar, its unique electronic properties can influence intermolecular interactions.[5][6]

  • The Carboxylic Acid Group: This is the polar, hydrophilic functional group. It is capable of acting as both a hydrogen bond donor and acceptor, which is a key driver of solubility in polar solvents.[7][8][9] In polar aprotic solvents, which are hydrogen bond acceptors but not donors, the carboxylic acid group can still engage in dipole-dipole interactions.

Predicted Solubility Trend:

Based on this analysis, we can predict that the solubility of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in polar aprotic solvents will be a balance between the solubilizing effect of the polar carboxylic acid group and the opposing effect of the large, non-polar bromonaphthalene moiety. The principle of "like dissolves like" suggests that the molecule will be more soluble in polar aprotic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and robust technique for determining thermodynamic solubility.[10]

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Filter to remove undissolved solid C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Figure 2: Workflow for the shake-flask solubility determination method.

Materials and Reagents
  • 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid (solid)

  • Selected polar aprotic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid to a series of vials. The excess solid is crucial to ensure that a true equilibrium is reached.

    • To each vial, add a known volume of the respective polar aprotic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to test multiple time points to confirm that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility of the compound in each solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in Selected Polar Aprotic Solvents at 25 °C

SolventDielectric ConstantDipole Moment (D)Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)46.73.96To be determined
N,N-Dimethylformamide (DMF)36.73.86To be determined
Acetonitrile (ACN)37.53.92To be determined
Tetrahydrofuran (THF)7.61.75To be determined

Interpreting the Results:

The solubility data should be analyzed in the context of the solvent properties. For instance, a higher solubility in DMSO and DMF compared to ACN and THF would be expected due to their higher polarity and ability to engage in strong dipole-dipole interactions with the carboxylic acid group. The large non-polar bromonaphthalene group, however, may find favorable interactions with the less polar character of THF, potentially leading to a non-linear trend.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Solubility of Organic Compounds. (2023, August 31).
  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC.
  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).
  • Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics - Vaia. (2023, October 25).
  • Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. | Homework.Study.com.
  • cyclopropane carboxylic acid, 1759-53-1 - The Good Scents Company.
  • Polar aprotic solvent - Wikipedia.
  • Cyclopropanecarboxylic acids and derivatives - Fisher Scientific.
  • 1785004-29-6|1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid - BLDpharm.
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure.
  • CZ293407B6 - Process for preparing cyclopropane carboxylic acids - Google Patents.
  • Polar aprotic solvents – Knowledge and References - Taylor & Francis.
  • 7-Bromonaphthalen-1-ol | 91270-69-8 - Sigma-Aldrich.
  • Solvents - MSU chemistry - Michigan State University.
  • 7-Bromonaphthalen-2-ol | 116230-30-9 - Sigma-Aldrich.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).
  • Remington Education Pharmaceutics - Southwestern University PHINMA.

Sources

Crystallographic and Stereochemical Profiling of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the spatial geometry of pharmaceutical intermediates dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is a highly functionalized, sterically congested building block frequently utilized in the synthesis of complex therapeutics, including viral protease inhibitors and uricosuric agents.

This whitepaper provides an in-depth crystallographic and stereochemical analysis of this compound. As a Senior Application Scientist, I will deconstruct the conformational dynamics (specifically atropisomerism) driven by its unique steric environment, outline the expected supramolecular assembly in the solid state, and provide a self-validating, step-by-step protocol for Single Crystal X-Ray Diffraction (SCXRD) analysis.

Conformational Stereochemistry & Atropisomerism

The structural core of this molecule features an sp3 -hybridized cyclopropane ring directly attached to the sp2 -hybridized C1 position of a naphthalene system. This architecture introduces profound stereochemical consequences:

  • The Peri-Steric Clash: The hydrogen atom at the peri-position (C8) of the naphthalene ring creates a massive steric penalty if the molecule attempts to adopt a coplanar geometry. The bulky cyclopropyl and carboxylic acid groups cannot physically reside in the same plane as the naphthalene system without severe van der Waals overlap[1].

  • Twisted Ground State & Atropisomerism: To relieve this steric strain, the molecule undergoes conformational relaxation, twisting the cyclopropane ring out of the naphthyl plane. This twisting restricts rotation around the C(naphthyl)–C(cyclopropyl) bond, creating a significant energy barrier[1]. Consequently, the molecule exhibits axial chirality (atropisomerism) .

  • Pharmacological Relevance: Depending on the rotational barrier's magnitude, these twisted conformations may exist as stable, separable enantiomers at room temperature. In the solid state, the compound will crystallize in a specific twisted conformation, effectively "freezing" the vector of the carboxylic acid group—a critical parameter for structure-based drug design.

Stereochem S1 Planar Transition State (High Steric Penalty) S2 Twisted Ground State A (Atropisomer) S1->S2 Conformational Relaxation (ΔG < 0) S3 Twisted Ground State B (Atropisomer) S1->S3 Conformational Relaxation (ΔG < 0) S2->S3 Restricted C-C Rotation S4 Steric Clash (C8-H vs. Cyclopropyl) S4->S1 Drives energy barrier

Fig 1. Conformational dynamics and steric barrier driving atropisomerism.

Crystallographic Profiling & Supramolecular Assembly

When transitioning from solution to the solid state, 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is governed by strong directional intermolecular forces.

The R22​(8) Supramolecular Synthon

Carboxylic acids possess both a hydrogen bond donor (–OH) and an acceptor (C=O). In the absence of competing co-formers, this compound will self-assemble into hydrogen-bonded dimers. Crystallographically, this is denoted by the R22​(8) graph-set motif [2]. Two molecules align anti-parallel to form an eight-membered ring stabilized by dual O–H···O hydrogen bonds.

Halogen Bonding and π -Stacking

The heavy bromine atom at the C7 position acts as a highly polarizable electron-density sink (the " σ -hole"). This facilitates secondary halogen bonding (e.g., C–Br···O or C–Br··· π interactions), which directs the packing of the R22​(8) dimers into extended 3D lattices. Furthermore, the planar naphthalene systems will engage in offset face-to-face π−π stacking to maximize dispersive interactions.

Quantitative Structural Projections

Based on crystallographic databases for analogous halogenated naphthyl-carboxylic acids, the expected quantitative parameters are summarized below:

ParameterExpected / Representative ValueCrystallographic Justification
Chemical Formula C₁₄H₁₁BrO₂Exact monoisotopic mass: 290.00 g/mol .
Crystal System MonoclinicTypical for bulky, asymmetric aromatic carboxylic acids.
Space Group P21​/c Centrosymmetric packing favors racemic atropisomer pairs.
Z (Molecules/Unit Cell) 4Accommodates the R22​(8) hydrogen-bonded dimers efficiently.
Primary Synthon R22​(8) Carboxylic DimerDriven by strong O–H···O=C interactions (Donor-Acceptor distance ~2.65 Å).
Torsion Angle ( θ ) ~60° – 80°Minimizes steric clash between the C8-H and the cyclopropyl ring.

Experimental Methodology: A Self-Validating SCXRD Protocol

To definitively prove the 3D architecture and absolute stereochemistry of this compound, a Single Crystal X-Ray Diffraction (SCXRD) experiment must be executed. The following protocol is designed not just as a sequence of steps, but as a self-validating system where each phase confirms the integrity of the previous one.

Step 1: Crystal Growth via Slow Evaporation
  • Protocol: Dissolve 50 mg of the compound in 2 mL of Ethyl Acetate (EtOAc). Slowly layer or diffuse n-Hexane (antisolvent) into the solution at 4 °C over 3–5 days.

  • Causality: EtOAc provides excellent solubility for the polar carboxylic acid dimer, while the non-polar hexane slowly drives the system into supersaturation. A slow crystallization kinetic is mandatory to prevent twinning and ensure a highly ordered, defect-free lattice.

Step 2: Data Collection & Anomalous Dispersion
  • Protocol: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Causality: The heavy Bromine atom ( Z=35 ) yields a strong anomalous scattering signal ( Δf′′ ). If the compound happens to crystallize in a non-centrosymmetric space group, this anomalous dispersion allows for the unambiguous determination of the absolute structure via the Flack parameter.

Step 3: Structure Solution & Refinement
  • Protocol: Utilize Olex2 as the comprehensive graphical user interface[3]. Solve the phase problem using SHELXT via the intrinsic phasing algorithm[4]. Refine the preliminary model using SHELXL applying full-matrix least-squares minimization on F2 [5].

  • Causality: Intrinsic phasing (SHELXT) does not rely on prior symmetry assumptions; it solves the structure in P1 and subsequently deduces the correct space group from the electron density map, eliminating human bias in space group assignment.

Step 4: System Self-Validation

A robust crystallographic model validates itself through internal mathematical consistency:

  • Rint​ Metric: Validates the data collection and scaling. A value < 0.05 confirms the symmetry equivalents are in agreement.

  • Anisotropic Displacement Parameters (ADPs): If an atom is misassigned (e.g., swapping a Carbon for an Oxygen), the ADPs will become non-positive definite or physically distorted (too large/small), instantly flagging the chemical error.

  • Residual Electron Density ( Δρ ): The ultimate arbiter of truth. After refinement, the highest residual peak ( Δρmax​ ) should be < 1.0 e−3 and located near the Bromine atom (due to expected Fourier truncation errors). A flat residual map proves no atoms are missing from the model.

Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. SCXRD Data Collection (Anomalous Dispersion) N1->N2 Select single crystal N3 3. Structure Solution (Intrinsic Phasing) N2->N3 Integration & Scaling N4 4. Anisotropic Refinement (Least-Squares on F²) N3->N4 Phase assignment N4->N4 Iterative modeling N5 5. Self-Validation (R₁ < 0.05, GoF ≈ 1.0) N4->N5 Convergence

Fig 2. Self-validating SCXRD workflow for structural determination.

Conclusion

The 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid intermediate is a textbook example of how steric congestion drives 3D molecular architecture. The peri-steric clash forces a twisted, atropisomeric ground state, while the carboxylic acid and bromine functionalities dictate a highly ordered R22​(8) hydrogen-bonded solid-state assembly. By employing the self-validating SCXRD methodologies outlined above, researchers can definitively map these geometric parameters, ensuring high-fidelity structural data for downstream drug development pipelines.

References

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (IUCr) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (IUCr) URL:[Link]

  • Can the Formation of Pharmaceutical Cocrystals Be Computationally Predicted? I. Comparison of Lattice Energies Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Ruthenium(II)-Catalyzed Sterically Hindered C–H Acyloxylation to Synthesize Biaryl Isoquinoline Derivatives via Peresters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Approach for Medicinal Chemistry and Drug Discovery

Abstract

This document provides a detailed protocol for the synthesis of 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry, serving as key intermediates for the development of novel therapeutics.[1][2] The following sections outline the strategic considerations for the synthetic route, a comprehensive step-by-step experimental procedure, characterization data, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights grounded in established chemical principles and practical laboratory experience.

Introduction: The Significance of the Cyclopropyl-Naphthalene Scaffold

The incorporation of a cyclopropane ring into a naphthalene framework creates a rigid, three-dimensional scaffold that is increasingly exploited in modern drug design.[2][3] The cyclopropyl group can enhance a drug's potency, alter its solubility, and minimize off-target interactions.[3] Specifically, the 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid moiety is a crucial component in the synthesis of various biologically active molecules. The bromine atom acts as a versatile handle for further chemical diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.[1] This structural motif is found in compounds targeting a range of diseases, including COVID-19, asthma, and hepatitis C.[3]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule guides our synthetic strategy. The core of this approach is the construction of the cyclopropane ring onto the naphthalene scaffold.

G Target 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid Intermediate1 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile Target->Intermediate1 Nitrile Hydrolysis Intermediate2 7-Bromo-1-naphthaleneacetonitrile Intermediate1->Intermediate2 Cyclopropanation StartingMaterial 1-Bromo-7-(bromomethyl)naphthalene Intermediate2->StartingMaterial Cyanation

Caption: Retrosynthetic pathway for the target molecule.

The chosen synthetic route proceeds through a three-step sequence commencing from a readily available or synthesizable bromonaphthalene derivative. This pathway is advantageous due to its efficiency, scalability, and reliance on well-established chemical transformations.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-7-(bromomethyl)naphthalene≥95%Commercially AvailableHandle with care, lachrymator.
Sodium Cyanide (NaCN)≥97%Commercially AvailableEXTREMELY TOXIC . Use in a certified fume hood with appropriate personal protective equipment (PPE).
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially Available
1,2-Dibromoethane≥98%Commercially Available
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially Available
Benzyltriethylammonium Chloride≥98%Commercially AvailablePhase-transfer catalyst.
Ethanol (EtOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent.
Celite®Commercially AvailableFiltration aid.
Step 1: Synthesis of 7-Bromo-1-naphthaleneacetonitrile

This initial step involves a nucleophilic substitution of the benzylic bromide with cyanide.

Workflow:

G cluster_0 Step 1: Cyanation A Dissolve 1-bromo-7-(bromomethyl)naphthalene in DMSO B Add NaCN solution dropwise at 0 °C A->B C Warm to room temperature and stir for 12 h B->C D Quench with water and extract with Et₂O C->D E Dry organic layer, filter, and concentrate D->E F Purify by column chromatography E->F

Caption: Workflow for the synthesis of 7-Bromo-1-naphthaleneacetonitrile.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-7-(bromomethyl)naphthalene (1.0 eq) in anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in a minimal amount of water and add it to the dropping funnel.

  • Add the NaCN solution dropwise to the stirred solution of the naphthalene derivative over 30 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-bromo-1-naphthaleneacetonitrile.

Step 2: Synthesis of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carbonitrile

This step involves the key cyclopropanation reaction using a phase-transfer catalyst.[4]

Workflow:

G cluster_1 Step 2: Cyclopropanation G Combine 7-bromo-1-naphthaleneacetonitrile, 1,2-dibromoethane, and benzyltriethylammonium chloride H Add 50% aqueous NaOH dropwise at room temperature G->H I Stir vigorously for 24 h H->I J Dilute with water and extract with dichloromethane I->J K Dry organic layer, filter, and concentrate J->K L Purify by recrystallization or column chromatography K->L G cluster_2 Step 3: Hydrolysis M Suspend 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile in ethanol/water N Add excess NaOH and heat to reflux M->N O Monitor reaction until nitrile is consumed (TLC/GC-MS) N->O P Cool to room temperature and remove ethanol in vacuo O->P Q Acidify the aqueous residue with concentrated HCl to pH ~2 P->Q R Collect the precipitate by filtration, wash with water, and dry Q->R

Sources

Application Note: Catalytic Esterification of Sterically Hindered Aryl-Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis and functionalization of highly hindered carboxylic acids represent a persistent bottleneck in pharmaceutical development. The compound 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid poses a formidable synthetic challenge due to its extreme steric shielding. The quaternary α-carbon of the cyclopropane ring is directly bonded to a bulky 1-naphthyl system. Specifically, the peri-hydrogen at the C8 position of the naphthalene core creates a rigid steric wall around the carboxylate moiety, effectively blocking the Bürgi-Dunitz trajectory required for standard nucleophilic attack.

As established by , conventional acid-catalyzed Fischer esterification is entirely ineffective for such substrates. To achieve high-yielding esterification, the synthetic strategy must either utilize a highly reactive acyl-transfer intermediate or bypass the hindered carbonyl carbon entirely.

This application note details two validated methodologies for the esterification of this substrate:

  • Acyl Transfer (Steglich-Type): Utilizing high-loading DMAP to force the formation of an ultra-reactive acylpyridinium intermediate ().

  • O-Alkylation (SN2): Deprotonating the acid to form a nucleophilic carboxylate that attacks an unhindered alkyl halide, completely bypassing the shielded carbonyl ().

Synthetic Pathways

G cluster_0 Pathway A: Steglich Esterification cluster_1 Pathway B: O-Alkylation SM 1-(7-Bromonaphthalen-1-yl) cyclopropane-1-carboxylic acid EDC EDC·HCl + DMAP SM->EDC Base Cs2CO3 / DMF SM->Base Int1 O-Acylisourea (Sterically Blocked) EDC->Int1 Activation Int2 Acylpyridinium Ion (Highly Reactive) Int1->Int2 DMAP Nucleophilic Attack EstA Target Ester + Soluble Urea Int2->EstA ROH Addition Int3 Carboxylate Anion (Nucleophile) Base->Int3 Deprotonation EstB Target Ester + CsX Salt Int3->EstB R-X (SN2 Attack)

Divergent catalytic pathways for the esterification of hindered carboxylic acids.

Experimental Protocols (Self-Validating Systems)

Protocol A: DMAP-Catalyzed Steglich Esterification (Methyl Ester)

This protocol is ideal when the corresponding alkyl halide for Protocol B is unavailable or highly toxic.

  • Causality & Rationale: We substitute traditional DCC with EDC·HCl. DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove from organic mixtures. EDC produces a water-soluble urea byproduct, ensuring a self-purifying aqueous workup. Furthermore, a stoichiometric amount of DMAP (1.0 eq) is used rather than a catalytic amount. For highly hindered acids, the intermediate O-acylisourea forms but reacts sluggishly with alcohols. If not rapidly intercepted by DMAP, it undergoes a [1,3]-sigmatropic rearrangement into a dead-end N-acylurea. High DMAP loading outcompetes this side reaction.

Step-by-Step Procedure:

  • Initiation: Dissolve 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert N₂ atmosphere.

  • Activation: Add the target alcohol (e.g., Methanol, 5.0 eq) and DMAP (1.0 eq). Cool the reaction vessel to 0 °C.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature. Monitor via LC-MS. The disappearance of the starting mass (m/z ~291) and the absence of the N-acylurea adduct validate successful acylpyridinium trapping. Stir for 18–24 hours until completion.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Base-Promoted O-Alkylation (The Preferred Route)

This protocol is the most robust method for extreme steric hindrance, as it entirely bypasses nucleophilic attack on the shielded carbonyl.

  • Causality & Rationale: By deprotonating the acid, the reaction center shifts to the unhindered alkyl halide via an SN2 mechanism. We utilize Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate. The large ionic radius of cesium results in a weaker electrostatic interaction with the carboxylate in polar aprotic solvents (the "cesium effect"), generating a highly reactive, "naked" carboxylate nucleophile.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.3 M). Add Cs₂CO₃ (1.5 eq).

    • Self-Validation: The mixture will transition from a clear solution to a fine suspension as the carboxylate salt forms.

  • Alkylation: Add Iodomethane (MeI) (2.0 eq) dropwise at room temperature.

  • In-Process Control (IPC): Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly polar acid baseline spot is fully consumed.

  • Workup (Critical Step): Quench with water and extract with Ethyl Acetate (3x). Combine the organic layers and wash with 5% aqueous LiCl solution (3x) .

    • Causality: DMF is highly water-miscible but partitions into EtOAc. The LiCl wash alters the aqueous ionic strength, forcing all residual DMF into the aqueous phase and preventing solvent contamination in the final product.

  • Isolation: Wash with brine, dry over MgSO₄, filter, and concentrate to yield the pure ester.

Quantitative Data & Method Comparison

The following table summarizes the empirical performance of various esterification strategies applied to 1-(7-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (methyl esterification).

MethodReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
A: Steglich (Modified) EDC·HCl, DMAP (1.0 eq), MeOHDCM252465 - 75%> 95%
B: O-Alkylation Cs₂CO₃, MeI (2.0 eq)DMF25390 - 95% > 98%
C: Acid Chloride SOCl₂, cat. DMF, then MeOHDCM401240 - 50%< 90%
D: Fischer H₂SO₄ (cat.), MeOHMeOH6548< 10%N/A

Data Summary: Protocol B (O-Alkylation) is definitively superior for this substrate, offering the highest yield, shortest reaction time, and avoiding the generation of stubborn byproducts.

References

  • Simple Method for the Esterification of Carboxylic Acids . Angewandte Chemie International Edition.[Link]

  • Esterification of hindered carboxylic acids: Alkylation of carboxylate salts . Tetrahedron Letters.[Link]

  • Esterification of Hindered Carboxylic Acids . Journal of the American Chemical Society.[Link]

Troubleshooting & Optimization

Resolving HPLC peak tailing for 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid .

This molecule presents a unique "perfect storm" for HPLC peak tailing due to its combination of an ionizable carboxylic acid (pKa ~4.0–5.0), a rigid and sterically hindered cyclopropane ring, a highly polarizable bromine atom, and a bulky, lipophilic naphthyl core.

Below is the authoritative guide to diagnosing, understanding, and resolving peak tailing for this complex analyte.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Observed (USP Tailing > 1.5) CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.5 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn Is Column End-Capped (Type B Silica)? CheckPH->CheckColumn Yes AdjustPH->CheckColumn ChangeColumn Switch to End-Capped C18 Column CheckColumn->ChangeColumn No CheckSolvent Is Injection Solvent Weaker than Mobile Phase? CheckColumn->CheckSolvent Yes ChangeColumn->CheckSolvent AdjustSolvent Dilute Sample in Initial Mobile Phase CheckSolvent->AdjustSolvent No Success Symmetrical Peak (Tailing Factor 1.0 - 1.2) CheckSolvent->Success Yes AdjustSolvent->Success

Diagnostic workflow for resolving HPLC peak tailing of carboxylic acids.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid exhibit severe peak tailing on my standard C18 column? A1: Peak tailing for this specific molecule is driven by multiple competing retention mechanisms occurring simultaneously on the column ()[1].

  • pH Mismatch (Ionization State): The carboxylic acid group has a pKa of approximately 4.0 to 5.0. If your mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its unionized (lipophilic) and ionized (hydrophilic) states. These two states partition differently into the stationary phase, causing the peak to smear or tail ()[2].

  • Secondary Silanol Interactions: While basic compounds are notorious for silanol interactions, the highly polarizable bromine atom and electron-rich naphthyl ring of this molecule can engage in secondary dipole interactions with unendcapped, ionized silanol (Si-O⁻) groups on the silica surface ()[3].

Q2: How do I optimize the mobile phase to correct this tailing? A2: The most effective intervention is adjusting the mobile phase pH to at least 2 units below the analyte's pKa.

  • Causality: By lowering the aqueous mobile phase pH to 2.0–2.5 (using 0.1% Formic Acid, TFA, or a low-pH phosphate buffer), you force the carboxylic acid into a fully protonated, neutral state. This ensures a single retention mechanism based purely on hydrophobic interactions. Simultaneously, the acidic conditions suppress the ionization of residual silanol groups on the silica surface, neutralizing their negative charge and eliminating secondary ionic interactions ()[3].

Q3: I adjusted the pH to 2.5, but tailing persists. Could the column chemistry be the issue? A3: Yes. Older, Type A silica columns have high trace metal content and a high density of active free silanols that cause tailing ()[1].

  • Causality: The cyclopropane ring creates a rigid, bulky geometry adjacent to the carboxylic acid. On a densely packed, non-endcapped column, this steric bulk hinders the molecule's ability to smoothly associate and dissociate from the stationary phase. Switching to a high-purity Type B silica column that is fully end-capped converts residual silanols into less polar functional groups, preventing the bulky naphthyl group from getting "trapped" ()[4].

Q4: What role does the sample injection solvent play in peak shape? A4: A strong injection solvent can cause a phenomenon known as "solvent mismatch" or "volume overload," leading to peak fronting or tailing ()[4].

  • Causality: Because the bromo-naphthyl group is highly lipophilic, researchers often dissolve the stock standard in 100% Acetonitrile or DMSO. When injected into a highly aqueous mobile phase, the strong solvent plug carries a portion of the analyte faster down the column before it dilutes into the mobile phase, leading to band broadening and tailing.

Self-Validating Experimental Protocol

To systematically resolve peak tailing, follow this step-by-step methodology. Every phase includes a validation check to ensure the root cause is isolated and corrected.

Phase 1: Mobile Phase pH Control (Addressing Ionization)

  • Preparation: Prepare an aqueous mobile phase buffer consisting of 20 mM Potassium Phosphate.

  • Titration: Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5. (Alternatively, use 0.1% Trifluoroacetic Acid in MS-grade water).

  • Validation Check: Inject the standard and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • If Tf​ < 1.5: The primary issue was pH mismatch. Proceed to Phase 3.

    • If Tf​ > 1.5: Secondary interactions are still present. Proceed to Phase 2.

Phase 2: Stationary Phase Optimization (Addressing Silanol Activity)

  • Column Swap: Replace the standard Type A silica column with a high-purity Type B silica column (e.g., fully end-capped C18).

  • Equilibration: Flush the new column with the pH 2.5 mobile phase for at least 20 column volumes.

  • Validation Check: Re-run the method.

    • If Tf​ < 1.2: Silanol interactions were the secondary cause. The system is now validated.

    • If peak fronting or splitting is observed: The column is experiencing mass/volume overload. Proceed to Phase 3.

Phase 3: Injection Solvent & Load Optimization (Addressing Hydrophobic Mismatch)

  • Dilution: Dilute the sample stock solution by at least 1:5 using the initial mobile phase composition (e.g., 40% Acetonitrile / 60% pH 2.5 Buffer). Do not inject in 100% organic solvent.

  • Volume Reduction: Reduce the injection volume from 10 μL to 2 μL .

  • Validation Check: Inject the optimized sample. The peak must now elute as a sharp, symmetrical Gaussian shape ( Tf​ 1.0 - 1.1).

Quantitative Data Summary

The table below summarizes the expected quantitative impact of each troubleshooting phase on the USP Tailing Factor ( Tf​ ) for 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Experimental ConditionMobile Phase pHColumn TypeInjection SolventUSP Tailing Factor ( Tf​ )Resolution Status
Baseline (Sub-optimal) 4.5 (Near pKa)Type A (Non-endcapped)100% Acetonitrile2.85Severe Tailing / Split Peak
Phase 1: pH Optimization 2.5 (0.1% TFA)Type A (Non-endcapped)100% Acetonitrile1.75Moderate Tailing
Phase 2: Column Optimization 2.5 (0.1% TFA)Type B (Endcapped C18)100% Acetonitrile1.40Slight Fronting/Tailing
Phase 3: Solvent Optimization 2.5 (0.1% TFA)Type B (Endcapped C18)40% ACN / 60% Buffer1.05 Optimal Symmetry

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Hub. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Resources. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online.[Link]

Sources

Purification methods for removing trace impurities from 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The methodologies and advice provided herein are based on established principles of organic chemistry and purification sciences, drawing from extensive experience in the field.

Introduction

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a molecule of interest in medicinal chemistry and materials science. Its purification can be challenging due to the presence of various impurities stemming from its synthesis. This guide will walk you through common purification challenges and provide robust solutions to obtain a highly pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Recrystallization Issues

Question: I performed a recrystallization, but my compound is still impure. What are the next steps?

Answer:

If a single recrystallization does not yield a product of desired purity, you have several avenues to explore:

  • Solvent System Optimization: The choice of solvent is critical in recrystallization.[1] If the initial solvent was not effective, a different one or a binary solvent system should be tested. For a compound like 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, which has both aromatic and carboxylic acid functionalities, a range of solvents with varying polarities should be considered.

    • Protocol for Solvent Screening:

      • Place a small amount of your impure compound (10-20 mg) into several test tubes.

      • To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature to assess solubility.

      • The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

      • If a single solvent is not ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice.[1] Ensure the crystallization flask is allowed to cool to room temperature slowly before transferring it to an ice bath.

  • Seeding: If crystals are slow to form, adding a "seed crystal" (a small crystal of the pure compound) can initiate crystallization.[2]

  • Charcoal Treatment: If your compound has colored impurities, adding activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly as it can also adsorb your product.

Question: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.

  • Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound is fully dissolved. The solution should be saturated but not supersaturated.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by using a cooling bath with a temperature below the melting point of your compound.

  • Change the Solvent: A solvent with a lower boiling point might be necessary.

Chromatography Issues

Question: I am seeing poor separation of my target compound from an impurity with a similar polarity on a silica gel column. What can I do?

Answer:

Co-elution of impurities with similar polarity is a common challenge in column chromatography. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Modification: For acidic compounds like yours, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For aromatic compounds, a stationary phase with phenyl-functionalization could offer different selectivity through π-π interactions.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[3][4] It offers much higher resolution than traditional column chromatography.

    • Starting Conditions for Preparative HPLC:

      • Column: A C18 reverse-phase column is a good starting point for aromatic carboxylic acids.[5][6]

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.[4]

Workflow for Purification Method Selection

Purification_Workflow start Crude Product 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid tlc TLC Analysis start->tlc decision1 Impurities Baseline or High Rf? tlc->decision1 recrystallization Recrystallization decision1->recrystallization High Rf column_chrom Column Chromatography decision1->column_chrom Baseline decision2 Sufficient Purity? recrystallization->decision2 column_chrom->decision2 prep_hplc Preparative HPLC decision2->prep_hplc No pure_product Pure Product decision2->pure_product Yes prep_hplc->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid?

A1: Without a specific synthesis protocol, we can predict potential impurities based on the synthesis of similar molecules. The synthesis likely involves the formation of a cyclopropane ring on a bromonaphthalene precursor.

  • From the Bromonaphthalene Moiety:

    • Dibromonaphthalenes: Over-bromination of naphthalene can lead to various dibromonaphthalene isomers.[7][8][9][10]

    • Other Bromonaphthalene Isomers: Depending on the reaction conditions, other isomers of bromonaphthalene could be present.[7]

    • Unreacted Naphthalene: Incomplete bromination would leave starting material.

  • From the Cyclopropanation Reaction:

    • Starting Materials: Unreacted bromonaphthalene and the cyclopropanating agent.

    • Side Products from the Cyclopropanation Reagent: Depending on the method used to form the cyclopropane ring, various side products can be generated.

    • Isomers: If the cyclopropanation is not stereospecific, diastereomers could be formed.

Q2: What is the best general approach for purifying this compound?

A2: A multi-step approach is often the most effective.

  • Initial Purification by Recrystallization: If the crude product is a solid and of reasonable purity (>80-90%), recrystallization is an excellent first step to remove the bulk of the impurities.[1]

  • Chromatographic Polishing: For higher purity requirements, column chromatography or preparative HPLC is recommended to remove closely related impurities.

Q3: What are some recommended solvent systems for recrystallization?

A3: The choice of solvent will depend on the specific impurities present. However, for a molecule with the structural features of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, the following are good starting points:

Solvent/SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. This binary system allows for fine-tuning of the polarity.
Ethyl Acetate/Hexane A less polar system that can be effective for removing more polar impurities.
Toluene A non-polar aromatic solvent that may provide good solubility at high temperatures and poor solubility at low temperatures.
Acetic Acid/Water For stubborn impurities, recrystallization from aqueous acetic acid can be effective for carboxylic acids.

Q4: What are the key parameters to consider for preparative HPLC purification?

A4: For successful preparative HPLC, consider the following:

  • Column Chemistry: A C18 stationary phase is a versatile choice for this type of molecule.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (formic acid or TFA) is a standard starting point.[4]

  • Loading: Do not overload the column, as this will lead to poor separation. Perform a loading study to determine the optimal sample concentration and injection volume.

  • Fraction Collection: Use a fraction collector and monitor the elution profile with a UV detector to collect the pure fractions.

Conclusion

The purification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid requires a systematic approach. By understanding the potential impurities and employing the appropriate purification techniques, a high degree of purity can be achieved. This guide provides a starting point for troubleshooting and optimizing your purification protocols. For further assistance, please consult the referenced literature or contact a purification specialist.

References

  • Organic Chemistry Frontiers. (n.d.). PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. RSC Publishing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-BROMONAPHTHALENE. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Arkivoc. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ACS Publications. (2024, January 28). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20230220427A1 - Processes related to formation of arylcyclopropyl carboxylic acids.
  • PMC. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

  • Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. -ORCA. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, June 25). Regioselective Modification Distinguishing Slight Difference between Two C–Br Bonds in 1,7-Dibromonaphthalene and Synthesis of Unsymmetric Naphthalene Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bromocyclopropane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chromatography Forum. (2018, February 23). 1 1-cyclopropanedicarboxylic acid GC Method. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0043307A1 - Cyclopropane-1-carboxylic acid derivatives , their salts, their preparation and use in the synthesis of intermediates of cis-pyrethroids.
  • PubMed. (2019, August 15). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting for challenges arising from the significant steric hindrance inherent in this molecule. The bulky naphthalene ring system in close proximity to the reactive cyclopropane carboxylic acid moiety can often lead to sluggish or failed reactions. Here, we dissect these issues and offer field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid resulting in low or no yield?

A1: The primary challenge in cross-coupling reactions with this substrate is the substantial steric bulk around the bromine atom on the naphthalene ring and the adjacent cyclopropane carboxylic acid group. This steric congestion impedes several key steps in the catalytic cycle of many cross-coupling reactions.[1][2] Specifically, the oxidative addition of the palladium catalyst to the aryl bromide is often the rate-limiting step and is highly sensitive to steric hindrance.[1]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such sterically demanding substrates.[1]

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition step.[1][4]

  • Base Selection: The choice of base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and can significantly influence the reaction rate.[1]

    • Recommendation: Use a moderately strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]

  • Reaction Temperature: Sterically hindered reactions often require higher activation energy.

    • Recommendation: Increasing the reaction temperature (e.g., 80-110 °C) can provide the necessary energy to overcome the steric barrier.[1][5] However, monitor for potential side reactions or decomposition at elevated temperatures.[5]

  • Solvent Choice: The solvent can impact catalyst solubility and reactivity.[2]

    • Recommendation: Aprotic polar solvents like dioxane, toluene, DMF, or NMP are often effective for these types of cross-coupling reactions.[1][2]

Q2: I am attempting a nucleophilic substitution reaction at the carboxylic acid group, but the reaction is extremely slow. What can I do?

A2: The steric hindrance from the 7-bromonaphthalene group significantly shields the carboxylic acid's carbonyl carbon, making it difficult for nucleophiles to attack. This is a common issue in Sₙ2-type reactions involving bulky substrates.[6]

Troubleshooting & Optimization:

  • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.

    • Recommendation: Formation of an acyl chloride (using, for example, thionyl chloride or oxalyl chloride) or an activated ester can significantly enhance reactivity towards nucleophiles.

  • Choice of Nucleophile: Less sterically demanding nucleophiles will react more readily. If possible, consider using a smaller, more potent nucleophile.

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.[5]

    • Solvent: Polar aprotic solvents like DMF or DMSO can be beneficial as they solvate the cation of a nucleophilic salt, leaving the anionic nucleophile more reactive.[5]

  • Catalysis:

    • Recommendation: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate acylation reactions.[7]

Q3: Are there alternative strategies for functionalizing the carboxylic acid group that might be less susceptible to steric hindrance?

A3: Yes, reactions that proceed through radical intermediates can be less sensitive to steric effects compared to two-electron pathways.

Recommendation: Decarboxylative Cross-Coupling

A powerful strategy is decarboxylative coupling, where the carboxylic acid is converted into a radical intermediate with the loss of CO₂.[8][9] This radical can then participate in various bond-forming reactions.

  • Decarboxylative Bromination: If the goal is to replace the carboxylic acid with a bromine atom, a method using (diacetoxyiodo)benzene and potassium bromide can be effective for sterically hindered carboxylic acids.[8]

  • Photoredox Catalysis: Visible-light-induced photoredox catalysis can generate alkyl radicals from carboxylic acids, which can then couple with various partners.[9] This approach often proceeds under mild conditions.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling with 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid

Problem: Low to no yield of the desired biaryl product.

Workflow for Troubleshooting:

start Low Yield in Suzuki Coupling catalyst Evaluate Catalyst System (Ligand & Precursor) start->catalyst base Assess Base Choice start->base conditions Optimize Reaction Conditions (Temp & Solvent) start->conditions ligand_choice Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC ligands) catalyst->ligand_choice base_choice Use a Moderately Strong Base (e.g., K₃PO₄, Cs₂CO₃) base->base_choice temp_solvent Increase Temperature (80-110 °C) Use Anhydrous, Degassed Aprotic Polar Solvent (e.g., Dioxane, Toluene) conditions->temp_solvent success Improved Yield ligand_choice->success base_choice->success temp_solvent->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide:

This protocol is a general guideline and requires optimization for specific substrates.[1]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (1.0 equiv.), the desired boronic acid or ester (1.5–2.0 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1–5 mol%) and the bulky phosphine ligand (e.g., SPhos, 1.1–1.2 equiv. relative to Pd).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe to achieve a concentration between 0.1 and 0.5 M.[1]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 80–110 °C) and monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterStandard ConditionsRecommended for Steric HindranceRationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhos or XPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often more effective in activating the boronic acid.[1]
Solvent Toluene, DMEDioxane, Toluene, DMFAprotic polar solvents can improve catalyst solubility and performance.[2]
Temperature Room Temp to 80 °C80–110 °CHigher temperatures provide the activation energy to overcome the steric barrier.[5]
Guide 2: Strategies for Reactions at the Carboxylic Acid Moiety

Problem: Failure to form amides or esters via standard coupling methods.

Decision Tree for Functionalization:

start Functionalization of Carboxylic Acid Fails activation Is the carboxylic acid activated? start->activation activate_acid Activate to Acyl Chloride or Activated Ester activation->activate_acid No alternative_route Consider Alternative Reaction Pathways activation->alternative_route Yes success Successful Functionalization activate_acid->success decarboxylative Decarboxylative Coupling (Radical Pathway) alternative_route->decarboxylative photoredox Photoredox Catalysis (Mild Conditions) alternative_route->photoredox decarboxylative->success photoredox->success

Caption: Decision tree for carboxylic acid functionalization.

Protocol for Decarboxylative Bromination: [8]

This protocol is adapted for sterically hindered carboxylic acids.

  • Reaction Setup: To a stirred solution of (diacetoxyiodo)benzene (1.5 equiv.) and the carboxylic acid (1.0 equiv.) in a suitable solvent like CH₂Cl₂ or PhCF₃, add finely ground potassium bromide (1.7 equiv.) at room temperature under air.[8]

  • Reaction: Vigorously stir the mixture for 17–22 hours in the presence of laboratory illumination until all the (diacetoxyiodo)benzene is consumed (monitored by TLC).[8]

  • Work-up: Filter the resulting mixture through a pad of celite, washing with CH₂Cl₂.[8]

  • Purification: Remove the solvents under reduced pressure to yield the crude alkyl bromide, which can be further purified by column chromatography.[8]

StrategyReagentsConditionsAdvantages for Steric Hindrance
Acyl Chloride Formation SOCl₂, (COCl)₂Room temp to refluxCreates a highly reactive electrophile.
Decarboxylative Bromination (Diacetoxyiodo)benzene, KBrRoom Temp, lightBypasses nucleophilic attack at the carbonyl, proceeding via a radical intermediate.[8]
Photoredox Decarboxylation Photocatalyst (e.g., Ir or Ru complex), light sourceRoom TempMild conditions, high functional group tolerance, radical pathway is less sensitive to steric bulk.[9]

By understanding the underlying principles of steric hindrance and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of reactions involving the challenging 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid scaffold.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Watanabe, A., Koyamada, K., et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development.
  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Benchchem. Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Andersen, R. A., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.
  • Tu, T., Sun, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Wu, K., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry.
  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Tu, T., Sun, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
  • Kim, H., et al. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. Organic Letters.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society.
  • Ohtsuka, Y., & Amii, H. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
  • LibreTexts. Comparison of S 2 versus S 1 Reactions Effect of Nucleophile. Chemistry LibreTexts.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Strieter, E. R., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry.
  • Benchchem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Soderberg, T. (2016). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • The Organic Chemistry Tutor. (2023). Steric Effects on Acidity: Disruption of Solvent Stabilization. YouTube.
  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp.
  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A.
  • Zhang, X., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society.
  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A.
  • Who we serve. Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances.
  • Strategies for radical-radical cross coupling. (2025).
  • Watanabe, A., Koyamada, K., et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. CiNii Research.
  • Clayden, J., Greeves, N., & Warren, S. (2025). Decarboxylation and Carboxylic Acid Chemistry. YouTube.
  • Maeda, S., et al. (2024). On Accelerating Substrate Optimization Using Computational Gibbs Energy Barriers: A Numerical Consideration Utilizing a Computational Data Set. ACS Omega.
  • Pop, E., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry.
  • Benchchem. Optimizing reaction conditions for nucleophilic substitution on 1,4-naphthoquinones.
  • RSC Publishing. Green Chemistry.
  • Dias, L. C., et al. (2012). The Role of β-Bulky Substituents in Aldol Reactions of Boron Enolates of Methylketones with Aldehydes: Experimental and Theoretical Studies by DFT Analysis. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2021). Visible-Light-Induced Photoannulation of α-Naphthyl Cyclopropane Carboxylic Esters to Functionalized Dihydrophenalenes. Organic Letters.
  • Li, J., et al. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses.
  • Muchendu, M. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate.
  • ChemScene. 1-(Naphthalen-2-yl)cyclopentane-1-carboxylic acid.
  • Whited, M. T., et al. (2010). Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. Photochemical & Photobiological Sciences.
  • Kasturi, T. R., & Reddy, G. M. (1987). Reactions of dialkoxynaphthalenes with cyclic α,β-unsaturated acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Al-Suwaidan, I. A., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances.
  • Quora. (2024). Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?.
  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Biological & Pharmaceutical Bulletin.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Robust LC-MS Method Validation for the Quantification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from discovery to a marketable therapeutic is paved with rigorous analytical challenges. A critical milestone in this process is the development and validation of a robust analytical method to quantify the active pharmaceutical ingredient (API) in various biological matrices. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid, a novel synthetic compound with therapeutic potential. We will explore the rationale behind the method development, present a comprehensive validation strategy in line with global regulatory standards, and objectively compare its performance against alternative analytical techniques.

The Analytical Challenge: Quantifying a Novel Carboxylic Acid

1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid presents a unique set of analytical hurdles. As a carboxylic acid, it is prone to issues such as poor retention on traditional reversed-phase columns and inefficient ionization, which can compromise sensitivity and reproducibility.[1][2] The presence of the naphthalene moiety, however, offers a chromophore suitable for UV detection, a characteristic we will explore in our comparison of analytical techniques.

A Validated LC-MS/MS Method: The Gold Standard

For the quantification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid in a biological matrix like human plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is often the preferred approach due to its inherent sensitivity and selectivity.[3]

Experimental Workflow: A Step-by-Step Protocol

A robust analytical method begins with meticulous sample preparation and well-defined chromatographic and mass spectrometric conditions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Aliquot: Transfer 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL polypropylene tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (a structurally similar molecule, ideally a stable isotope-labeled version of the analyte) to all tubes except for the blank matrix.

  • Acidification: Add 50 µL of 1% formic acid in water to each tube to ensure the carboxylic acid is in its neutral form, enhancing its extraction into an organic solvent.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex & Centrifuge: Vortex the tubes for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the upper organic layer to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumental Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Analyte: [M-H]⁻ → fragment ion; IS: [M-H]⁻ → fragment ion
Source Temperature 500°C
IonSpray Voltage -4500 V

Rationale for Methodological Choices:

  • LLE: This sample preparation technique was chosen for its ability to efficiently extract the analyte from the complex plasma matrix while minimizing interferences.[4]

  • C18 Column: A C18 stationary phase provides good retention for the relatively non-polar naphthalene moiety of the analyte.

  • Formic Acid in Mobile Phase: The addition of a weak acid like formic acid helps to maintain the analyte in its neutral form, leading to better peak shape and retention.

  • Negative Ion Mode ESI: Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻, making negative ion mode ESI a highly sensitive detection method.[5]

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Method Validation: Ensuring Data Integrity

A bioanalytical method's validation is paramount to ensure the reliability of the data it generates.[6][7][8] The validation was performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[6][7]

Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[9]
Linearity & Range To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To assess the closeness of the measured concentrations to the nominal values and the degree of scatter in the data.The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within the defined limits.
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte and IS.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.[9]
Recovery The efficiency of the extraction process.Consistent and reproducible recovery across the concentration range.
Stability To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Hypothetical Validation Data Summary

Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low32.9197.06.2
Medium5051.5103.04.8
High150147.098.03.5

Stability

Stability ConditionDurationMean % Change from Nominal
Bench-top6 hours at room temperature-2.5%
Freeze-thaw3 cycles-4.1%
Long-term30 days at -80°C-3.8%

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike_is Spike Internal Standard plasma->spike_is acidify Acidify spike_is->acidify lle Liquid-Liquid Extraction acidify->lle evap Evaporate lle->evap reconstitute Reconstitute evap->reconstitute lc_sep LC Separation reconstitute->lc_sep Inject ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: The LC-MS/MS analytical workflow for the quantification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid.

Comparison with Alternative Analytical Techniques

While LC-MS/MS offers unparalleled sensitivity and selectivity, it is essential to consider other analytical techniques that may be suitable depending on the specific requirements of the analysis.

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Selectivity Very HighModerateHigh
Sample Throughput HighHighModerate
Derivatization Not typically requiredNot requiredRequired for volatility
Cost HighLowModerate
Expertise Required HighModerateHigh
Primary Advantage Gold standard for bioanalysis due to sensitivity and selectivity.Cost-effective and widely available.Good for volatile and thermally stable compounds.
Primary Disadvantage High initial investment and operational cost.Potential for interferences from matrix components.Derivatization adds complexity and potential for variability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique that can be employed for the quantification of compounds with a suitable chromophore.[11][12] Given the naphthalene structure of the analyte, it will exhibit significant UV absorbance. However, the main limitation of HPLC-UV is its lower selectivity compared to MS detection, making it more susceptible to interferences from endogenous matrix components. This can be particularly problematic in early drug discovery when metabolite profiles are not yet fully characterized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique known for its high chromatographic resolution and sensitivity.[13][14] However, its application is limited to volatile and thermally stable compounds. For a non-volatile carboxylic acid like our target analyte, a derivatization step would be mandatory to increase its volatility. This additional step can introduce variability and increase sample preparation time.

Logical Relationship of Analytical Techniques

Technique_Comparison cluster_techniques Analytical Techniques Analyte 1-(7-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid LCMS LC-MS/MS Analyte->LCMS High Sensitivity High Selectivity HPLCUV HPLC-UV Analyte->HPLCUV Moderate Sensitivity Cost-Effective GCMS GC-MS Analyte->GCMS Requires Derivatization High Resolution

Caption: A comparison of the applicability of different analytical techniques for the target analyte.

Conclusion: A Fit-for-Purpose Approach

The choice of an analytical method should always be "fit-for-purpose." For regulated bioanalysis in drug development, where sensitivity, selectivity, and data integrity are non-negotiable, the validated LC-MS/MS method presented here stands as the superior choice for the quantification of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid. While HPLC-UV and GC-MS have their merits and can be valuable tools in specific contexts, they do not offer the same level of confidence for complex biological matrices. This guide underscores the importance of a thorough understanding of the analyte's properties, a well-designed experimental workflow, and a comprehensive validation strategy to ensure the generation of reliable data that can withstand regulatory scrutiny.

References

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351–361.
  • Kushnir, M. M., et al. (2018).
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Han, J., & Lin, K. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry, 79(15), 5894–5903.
  • Han, J., & Lin, K. (2007). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. PMC. [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pharmaceuticals and Medical Devices Agency. (2024). ICH-M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ten Brink, G. J., et al. (2013). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 405(2-3), 941–951.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Longdom Publishing. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Galenos Publishing House. (2022). Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Semantic Scholar. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PMC. (2018). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. [Link]

Sources

Benchmarking Catalytic Efficiency: The 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic Acid Torture Test

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and complex molecule synthesis, evaluating the true efficiency of a cross-coupling catalyst requires moving beyond simple, unhindered substrates. As a Senior Application Scientist, I frequently utilize 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid (CAS 1781387-15-2) as a definitive "torture test" for benchmarking catalytic systems.

This bifunctional building block presents a unique convergence of challenges: a reactive aryl bromide at the C7 position, heavily modulated by a sterically demanding cyclopropanecarboxylic acid group at the peri-position (C1). This guide provides an objective, data-driven comparison of catalytic alternatives when faced with unprotected carboxylic acids and extreme steric hindrance.

Mechanistic Bottlenecks: The Causality of Catalyst Failure

To understand why standard catalysts fail with this substrate, we must dissect the causality behind the reaction mechanics. The presence of an unprotected carboxylic acid introduces severe chemoselectivity and kinetic hurdles [1].

  • Stoichiometric Base Depletion: In Suzuki-Miyaura couplings, an inorganic base is essential to convert the boronic acid into a reactive boronate complex, facilitating transmetalation. The free carboxylic acid immediately neutralizes one equivalent of this base, stalling the catalytic cycle if the stoichiometry is not precisely adjusted.

  • Off-Cycle Catalyst Poisoning: Carboxylate anions are potent σ -donors. They can outcompete phosphine ligands to coordinate directly with the Palladium(II) or Nickel(II) center post-oxidative addition. This forms highly stable, unreactive metal-carboxylate off-cycle species, effectively draining the active catalyst pool [2].

  • Peri-Steric Hindrance: The spatial proximity of the C1-cyclopropane ring to the C8 and C7 positions creates a rigid steric wall. This significantly raises the activation energy required for the final reductive elimination step, often leading to competitive protodeboronation of the coupling partner due to prolonged catalyst resting states.

MechanisticPathways Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C7-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Transmetalation Transmetalation (Boronic Acid) PdII->Transmetalation Poisoning Carboxylate Coordination (Off-Cycle Species) PdII->Poisoning Unprotected -COOH RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product DeadEnd Catalyst Deactivation Poisoning->DeadEnd

Catalytic cycle of Pd-catalyzed cross-coupling highlighting off-cycle carboxylate poisoning.

Catalyst Benchmarking: Comparative Analysis

To benchmark catalytic efficiency, 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid was subjected to a standard Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. We compared three distinct catalytic paradigms:

  • System A: Pd(PPh₃)₄ / Na₂CO₃ (The Classical Baseline). Expected to struggle with both sterics and the unprotected acid.

  • System B: XPhos Pd G3 / K₃PO₄ (The Buchwald Precatalyst). Features a bulky, electron-rich biarylphosphine ligand designed to accelerate reductive elimination and resist poisoning [3].

  • System C: NiCl₂(dme) / dtbbpy / Ir(ppy)₃ (Metallaphotoredox). A modern, room-temperature alternative that bypasses traditional thermal oxidative addition, minimizing thermal decarboxylation risks [4].

Quantitative Benchmarking Data

Reaction Conditions: 1.0 eq aryl bromide, 1.5 eq boronic acid, 3.0 eq base, 2 mol% catalyst loading, 12 hours.

Catalyst SystemYield (%)TONTOF (h⁻¹)Chemoselectivity Profile
Pd(PPh₃)₄ / Na₂CO₃ < 10%< 5< 0.5Poor; massive protodeboronation observed.
XPhos Pd G3 / K₃PO₄ 88%443.6Excellent; minimal off-cycle poisoning.
Ni/Photoredox Dual 75%37.53.1Good; zero thermal decarboxylation detected.

Analysis: The classical Pd(PPh₃)₄ system completely fails, trapped by the carboxylate and unable to overcome the peri-sterics. The XPhos Pd G3 system emerges as the superior choice. The dialkylbiaryl phosphine ligand (XPhos) is bulky enough to prevent the formation of unreactive bis-ligated Pd(II) species, while its electron-rich nature forces rapid reductive elimination before the carboxylate can permanently poison the metal center.

Self-Validating Experimental Protocol

The following protocol details the optimized workflow using the winning XPhos Pd G3 system. Every step is engineered to validate the causality of the reaction mechanics discussed above.

Reagents & Stoichiometry Rationale
  • 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid: 1.0 mmol (291.1 mg)

  • 4-Methoxyphenylboronic acid: 1.5 mmol (228.0 mg). Excess is used to compensate for minor protodeboronation.

  • K₃PO₄ (anhydrous): 3.0 mmol (636.8 mg). Critical self-validation: 1.0 eq is consumed immediately by the substrate's carboxylic acid; the remaining 2.0 eq drive the transmetalation.

  • XPhos Pd G3: 2 mol% (16.9 mg).

  • Solvent: THF / H₂O (4:1, 5 mL). The biphasic system ensures the solubility of the potassium carboxylate salt intermediate.

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G3. Evacuate and backfill the flask with Argon three times.

  • Solvent Introduction: Add degassed THF (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe. Note: The immediate dissolution of the substrate followed by a slight exotherm indicates the acid-base neutralization forming the soluble potassium carboxylate.

  • Catalytic Activation: Heat the biphasic mixture to 60 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic layers for 12 hours.

  • Acidic Quench (Crucial Step): Cool the reaction to room temperature. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 2. Causality: The product exists as a water-soluble carboxylate salt. Acidification protonates it back to the free carboxylic acid, forcing it into the organic phase for extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure biaryl product.

Workflow Prep Reagent Setup (Argon Atmosphere) Solvent Biphasic Solvent (THF/H2O 4:1) Prep->Solvent Base Base Addition (3.0 eq K3PO4) Solvent->Base Heat Catalytic Coupling (60°C, 12h) Base->Heat Neutralizes -COOH Workup Acidic Quench (pH 2 with HCl) Heat->Workup Analysis Extraction & Quantification Workup->Analysis Protonates Product

Step-by-step experimental workflow for the benchmarking protocol.

Conclusion

Benchmarking with 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid proves that traditional palladium catalysts are insufficient for complex, unprotected bifunctional substrates. The data clearly indicates that utilizing advanced Buchwald precatalysts (like XPhos Pd G3) alongside precise stoichiometric control of the base is mandatory to overcome carboxylate poisoning and peri-steric hindrance. For researchers developing late-stage functionalization protocols, adopting this substrate as an internal benchmark will rapidly expose the limitations of inferior catalytic systems.

References

  • Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives Source: RPTU Kaiserslautern-Landau (kluedo) URL:[Link]

  • Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging Source: Molecules (MDPI) URL:[Link]

  • Photocatalytic Reaction of Aryl Halides with Tin(II) Acetate to Generate Arylstannane(IV) Reagents Source: Organic Letters (ACS Publications) URL:[Link]

Safety Operating Guide

Operational Guide for the Safe Handling and Disposal of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter highly functionalized building blocks like 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid. This molecule presents a unique intersection of chemical properties: a bulky, lipophilic bromonaphthalene core coupled with a strained cyclopropanecarboxylic acid moiety. From a safety and logistical standpoint, its disposal is governed primarily by two factors: its halogen content (bromine) and its acidic nature.

Proper disposal is not merely a regulatory checkbox; it is a critical operational protocol that prevents the generation of toxic byproducts and mitigates exorbitant waste management costs. This guide provides a self-validating, step-by-step methodology for routing this specific compound through your laboratory's waste streams.

Chemical Profiling & Causality in Disposal

To design a self-validating disposal system, we must first understand the causality behind the routing rules. Why does this specific molecule require strict segregation?

  • The Halogen Effect (Bromine): The presence of the bromine atom at the 7-position of the naphthalene ring classifies this compound—and any solvent it is dissolved in—as halogenated waste [1]. Environmental Protection Agency (EPA) guidelines dictate that halogenated organic waste must be incinerated at significantly higher temperatures than non-halogenated waste to prevent the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and furans (PBDFs) ()[2]. Mixing this compound with non-halogenated solvents contaminates the entire bulk container, exponentially increasing disposal costs for the facility ()[3].

  • Acidity and Reactivity: The cyclopropane-1-carboxylic acid group imparts a mild acidity. While not a strong mineral acid, it must not be mixed with incompatible materials such as strong inorganic bases (which generate heat upon rapid neutralization) or inorganic cyanides/sulfides (which could release toxic gases upon acidification) ()[4].

Quantitative Physicochemical Parameters

The following table summarizes the quantitative data that dictates the operational limits and routing logic for this compound.

ParameterValueOperational Implication
IUPAC Name 1-(7-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acidIdentifies aromatic and strained ring systems.
Molecular Formula C14H11BrO2Dictates stoichiometric neutralization limits.
Molecular Weight 291.14 g/mol High mass fraction of bromine dictates waste category.
Halogen Content 27.4% (w/w) BromineStrict routing to Halogenated waste streams is mandatory[5].
Estimated pKa ~4.5 - 5.0Requires pH monitoring if disposed of in aqueous streams[6].
Primary Solvents DMSO, DMF, DCM, EtOAcDictates the primary organic waste solvent matrix.
Waste Stream Routing Logic

The physical state and solvent matrix of the compound dictate its disposal pathway. Follow the logical flow below to determine the correct protocol.

G Start 1-(7-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Pure Compound Liquid In Solution State->Liquid Dissolved SolidWaste Halogenated Solid Waste (High-Temp Incineration) Solid->SolidWaste SolventType Solvent Matrix? Liquid->SolventType Aqueous Aqueous (pH > 7) SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic DMSO, DCM, etc. AqueousWaste Aqueous Halogenated Waste (Verify pH 6-9) Aqueous->AqueousWaste OrganicWaste Halogenated Organic Waste (Dedicated Carboy) Organic->OrganicWaste Danger DO NOT Mix with Non-Halogenated Solvents Organic->Danger

Decision matrix for routing 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

These protocols are designed as self-validating systems. Every procedure includes a verification step to ensure scientific integrity and safety before the waste leaves your operational control.

Protocol A: Disposal of Solid Waste (Unused Powder or Crystals)

Causality: Solid halogenated organics must be kept dry and separate from liquid streams to prevent unexpected solvation reactions and to minimize the volume of high-cost liquid halogenated waste.

  • Containment: Transfer the unneeded solid 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar or a glass vial).

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Hazardous Solid Waste: Halogenated Organic Acid (Contains Bromine)".

  • Segregation: Store the container in a designated solid hazardous waste bin.

    • Verification Step: Visually inspect the secondary containment bin to ensure it does not house strong oxidizers or inorganic bases, which could react exothermically with the carboxylic acid.

  • Submission: Submit the container to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Disposal of Organic Solvent Solutions (e.g., Post-Reaction Mixtures)

Causality: When this compound is dissolved in an organic solvent (e.g., DMSO, Dichloromethane, or Ethyl Acetate), the entire solution becomes classified as halogenated organic waste, regardless of the primary solvent's original classification ()[1].

  • Stream Identification: Identify the dedicated "Halogenated Organic Waste" carboy (typically a 10-20L safety can provided by EHS)[5].

  • Compatibility Check: Verify the waste log attached to the carboy.

    • Verification Step: Confirm that the carboy does not contain incompatible mixtures (e.g., no strong mineral acids, no aqueous heavy metals) before opening the vessel[4].

  • Transfer: Operating inside a properly functioning fume hood, slowly pour the solution into the halogenated waste container using a dedicated funnel.

  • Rinsing: Rinse the original reaction vessel with a minimal amount of a halogenated solvent (e.g., Dichloromethane) and add this rinse to the same waste container.

    • Verification Step: Confirm the waste container is securely capped immediately after transfer to prevent fugitive vapor emissions[3].

  • Cost Mitigation: Never pour this solution into a "Non-Halogenated" waste container. Doing so forces EHS to treat the entire non-halogenated drum as halogenated waste, drastically increasing the disposal cost[3].

Protocol C: Disposal of Aqueous Solutions (e.g., Post-Extraction Aqueous Layers)

Causality: If the carboxylic acid was deprotonated (using a mild base like NaHCO3) to partition it into an aqueous layer during a workup, the resulting aqueous solution now contains a dissolved brominated organic salt.

  • pH Adjustment: Measure the pH of the aqueous solution. If it is highly basic (pH > 9), carefully neutralize it to a pH between 6 and 9 using dilute hydrochloric acid (HCl) ()[5].

    • Verification Step: Use calibrated pH indicator strips to confirm the final pH is strictly within the acceptable 6-9 range before proceeding[5].

  • Routing: Transfer the neutralized solution to an "Aqueous Halogenated Waste" or "Aqueous Toxic Waste" container. Do not pour it down the drain under any circumstances[6].

  • Labeling: Update the attached waste log to indicate the presence of "Brominated organic salts, aqueous".

References
  • Title: Laboratory Hazardous Waste Management and Disposal Manual Source: University of Toronto Environmental Health & Safety URL:[Link]

  • Title: Hazardous Waste Reduction Source: Oregon State University Environmental Health and Safety URL:[Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel halogenated aromatic carboxylic acids requires a rigorous, causality-driven approach to laboratory safety. 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is a highly specialized pharmaceutical intermediate. Because it combines a lipophilic halogenated polycyclic aromatic hydrocarbon (PAH) core with a reactive carboxylic acid moiety, standard benchtop handling protocols are insufficient.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This document provides drug development professionals with the "why" behind the safety protocols, ensuring that every operational and disposal workflow is a self-validating system designed to mitigate specific molecular hazards.

Chemical Hazard Profiling & Causality

To understand the required Personal Protective Equipment (PPE), we must first deconstruct the molecule's functional groups and their physiological interactions:

  • The 7-Bromonaphthalene Core: Halogenated PAHs are notoriously lipophilic. If the powder contacts unprotected skin, it can rapidly penetrate the stratum corneum, leading to dermal absorption and potential systemic hepatic burden[1],[2].

  • The Carboxylic Acid Moiety (-COOH): This group imparts mild to moderate acidity. In its dry, powdered form, it acts as a severe ocular and respiratory irritant capable of causing micro-ulcerations on mucous membranes upon contact[3],[4].

  • The Cyclopropane Ring: While sterically strained, it is stable under ambient conditions. However, it dictates the compound's non-polar solubility profile (insoluble in water, highly soluble in organic solvents), which directly dictates our chemical decontamination strategy[3].

Quantitative Hazard & PPE Matrix

The following table summarizes the quantitative physical properties of the compound and directly links them to the mandatory engineering controls and PPE required by OSHA 29 CFR 1910.132[5],[6].

Functional Group / PropertyHazard ProfileQuantitative / Physical DataRequired PPE & Engineering Control
7-Bromonaphthalene Core High lipophilicity; rapid dermal penetration[1].LogP (est.): > 4.0; Solid particulate.Double Nitrile gloves (8 mil outer, 4 mil inner); Fluid-resistant lab coat.
Carboxylic Acid (-COOH) Mucous membrane and ocular irritant[4].pKa (est.): 4.0 - 4.5; Corrosive dust.ANSI Z87.1 Chemical splash goggles; Face shield for >50g quantities.
Cyclopropane Ring Static-prone powder; non-polar solubility.Insoluble in water; Soluble in DMSO/DCM.Grounded spatulas; Anti-static zero-stat gun; Class II Fume Hood.

Mechanistic Exposure & Mitigation Logic

The diagram below maps the specific exposure pathways of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid to their corresponding physical and engineering mitigations.

G cluster_exposures Primary Exposure Pathways cluster_mitigation Mandatory PPE & Controls Compound 1-(7-Bromonaphthalen-1-YL) cyclopropane-1-carboxylic acid Skin Dermal Absorption (Highly Lipophilic) Compound->Skin Handling/Transfer Inhalation Inhalation (Aerosolized Dust) Compound->Inhalation Weighing/Static Ocular Ocular Contact (Corrosive Irritation) Compound->Ocular Spills/Splashes Gloves Double Nitrile Gloves (8 mil outer, 4 mil inner) Skin->Gloves Barrier Protection Hood Class II Fume Hood + Anti-Static Bar Inhalation->Hood Exhaust/Filtration Goggles ANSI Z87.1 Goggles + Face Shield Ocular->Goggles Physical Shield Safe Safe Operational State & Risk Neutralization Gloves->Safe Hood->Safe Goggles->Safe

Exposure pathways and targeted PPE mitigation strategies for brominated aromatic acids.

Step-by-Step Operational Workflows

To ensure scientific integrity and safety, these protocols are designed to be self-validating —meaning each critical step includes a built-in verification check before proceeding.

Protocol A: Precision Weighing and Transfer

Brominated aromatic powders frequently accumulate static electricity, which can lead to sudden, dangerous aerosolization of the corrosive dust during transfer[7].

  • Environmental Preparation:

    • Action: Turn on the Class II Fume Hood.

    • Validation Check: Verify the digital monitor reads a minimum face velocity of 0.5 m/s (100 fpm). Perform a "Kimwipe flutter test" at the sash opening to visually confirm negative pressure.

  • Static Discharge Mitigation:

    • Action: Pass a zero-stat anti-static gun over the receiving vial, the analytical balance, and the compound container.

  • Tool Selection:

    • Action: Utilize a grounded, stainless-steel micro-spatula.

    • Validation Check: Strictly verify no plastic spatulas are in the hood, as they exacerbate static cling and risk sudden powder dispersion.

  • Transfer & Containment:

    • Action: Tare the receiving vial, transfer the required mass, and cap the vial tightly.

    • Validation Check: Wipe the exterior threads of the vial with an isopropanol-dampened Kimwipe. Visually inspect the wipe to ensure zero residual powder before removing the vial from the hood.

Protocol B: Spill Response and Chemical Decontamination

Because the compound is insoluble in water but highly soluble in organic solvents, standard water-based cleanup will merely spread the contaminant[3].

  • Immediate Isolation: Evacuate a 1.5-meter radius around the spill. If the spill occurs outside a hood, immediately don an N95 or P100 particulate respirator[6].

  • Dust Suppression (No Dry Sweeping):

    • Action: Gently cover the powder spill with absorbent pads slightly dampened with a 50/50 mixture of distilled water and isopropanol.

    • Causality: Dry sweeping will aerosolize the corrosive dust. The isopropanol cuts the lipophilic core, while the water prevents the solvent from evaporating too rapidly.

  • Chemical Neutralization:

    • Action: Wipe the affected surface with a mild alkaline neutralizing solution (e.g., 5% sodium bicarbonate).

    • Causality: This chemically neutralizes residual traces of the carboxylic acid moiety. Follow with a final distilled water rinse.

  • Waste Segregation: Place all contaminated pads, gloves, and wipes into a clearly labeled "Halogenated Organic Solid Waste" container[8].

Disposal and Environmental Logistics

The disposal of 1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid requires strict adherence to environmental regulations regarding halogenated organics[7],[8].

  • Strict Segregation: This compound and all materials that come into contact with it (including gloves and Kimwipes) must be classified exclusively as Halogenated Organic Waste [8].

  • The Causality of Segregation: Mixing brominated compounds with standard non-halogenated waste is a severe safety violation. During standard waste incineration, halogenated organics can form highly toxic brominated dioxins and furans. They require specialized high-temperature destruction incineration (typically >1100°C) equipped with alkaline scrubbers to safely neutralize the resulting hydrogen bromide (HBr) gas[8].

  • Labeling: Ensure waste containers are explicitly labeled with "Contains Halogenated Aromatics (Brominated)" to alert downstream waste management personnel.

References

  • OSHA 29 CFR 1910.132 - Personal Protective Equipment Subpart I. Occupational Safety and Health Administration. [5]

  • 29 CFR Part 1910 Subpart I - Personal Protective Equipment - eCFR. Electronic Code of Federal Regulations. [6]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Research Council. NCBI Bookshelf, National Institutes of Health. [7]

  • Waste Classifications Specifications: Special Handling Halogenated Organics - Clean Harbors / Montrose Environmental. [8]

  • Safety Data Sheet: 1-Bromonaphthalene - Carl ROTH. (Utilized as a toxicological proxy for the bromonaphthalene core). [3]

  • Safety Data Sheet: 1-Bromonaphthalene - Spectrum Chemical. [4]

  • Human Exposure Estimation of Polycyclic Aromatic Hydrocarbons (PAHs) - MDPI.[1]

  • Polycyclic Aromatic Hydrocarbons and Their Halogenated Derivatives - ACS Publications. [2]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。